molecular formula C18H21N5O6S3 B2822900 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1226436-97-0

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2822900
CAS No.: 1226436-97-0
M. Wt: 499.58
InChI Key: NZFBUMAAJUFCQY-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked benzo[d][1,3]dioxol-5-ylaminoacetamide group and a 1-(methylsulfonyl)piperidine-4-carboxamide moiety. Key structural elements include:

  • Benzo[d][1,3]dioxol group: A bicyclic ether moiety that enhances lipophilicity and may influence CNS penetration .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O6S3/c1-32(26,27)23-6-4-11(5-7-23)16(25)20-17-21-22-18(31-17)30-9-15(24)19-12-2-3-13-14(8-12)29-10-28-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFBUMAAJUFCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in medicinal chemistry, particularly in the development of drugs with anti-inflammatory and anti-cancer properties.
  • Thiadiazole ring : This five-membered heterocycle is often associated with antimicrobial and antifungal activities.
  • Piperidine structure : Commonly found in many pharmaceuticals, contributing to the overall pharmacological profile.

Research indicates that the biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole ring suggests potential inhibition of various enzymes involved in metabolic pathways related to disease states.
  • Interaction with Receptors : The piperidine component may facilitate binding to specific receptors in the central nervous system or other tissues, impacting neurotransmission or hormonal regulation.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiadiazole and benzo[d][1,3]dioxole exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effective concentration typically ranges from 100 to 500 µg/mL depending on the specific microorganism tested .

Anticancer Potential

The structural features of this compound suggest it may also possess anticancer properties:

  • Mechanistic studies indicate that derivatives with similar scaffolds can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

  • Study on Thiadiazole Derivatives : A study published in Molecules evaluated various thiadiazole derivatives for their anticancer activity. Results indicated that compounds with a benzo[d][1,3]dioxole moiety showed enhanced cytotoxic effects against several cancer cell lines compared to controls .
  • Antimicrobial Efficacy Assessment : In another study assessing a series of benzo[d][1,3]dioxole-containing compounds, researchers found that those with a thiadiazole ring exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of this structural feature in enhancing biological efficacy .

Research Findings Table

PropertyActivity LevelReference
Antimicrobial (E. coli)Moderate (100 µg/mL)
Antimicrobial (S. aureus)High (50 µg/mL)
Anticancer (Caspase Activation)Significant
Enzymatic InhibitionYes

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing thiadiazole moieties exhibit significant antimicrobial activity. The presence of the benzo[d][1,3]dioxole group may enhance this effect by improving the compound's lipophilicity and membrane permeability. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds with piperidine and thiadiazole structures have been investigated for their anticancer properties. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound may exhibit similar effects due to its structural features.

Neuropharmacological Effects

The potential for neuropharmacological applications is significant. Compounds similar to N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have been shown to act as selective serotonin reuptake inhibitors (SSRIs), indicating possible uses in treating mood disorders such as depression and anxiety . The modulation of serotonin levels could be beneficial for patients with these conditions.

Treatment of Psychiatric Disorders

Given its potential as an SSRI, this compound could be useful in treating various psychiatric disorders. SSRIs are commonly prescribed for major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. The unique pharmacokinetic properties suggested by its structure may lead to fewer side effects compared to traditional SSRIs .

Pain Management

Research has indicated that compounds with similar structures may possess analgesic properties. The combination of piperidine and thiadiazole could contribute to pain relief mechanisms through modulation of pain pathways in the central nervous system . This opens avenues for developing new analgesics based on this compound.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against common pathogens.
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; suggested mechanisms include disruption of cell cycle progression.
Study 3Neuropharmacological EffectsShowed potential as an SSRI with favorable pharmacokinetics compared to existing treatments.

Case Study Insights

A recent study highlighted the effectiveness of similar compounds in reducing tumor size in animal models when administered at specific dosages. The study concluded that further investigation into dosage optimization and long-term effects is necessary to fully understand the therapeutic potential of these compounds .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core is electron-deficient, making it susceptible to nucleophilic substitution and ring-opening reactions. Key reactions include:

  • Nucleophilic Substitution : The sulfur atom in the thiadiazole ring may undergo nucleophilic attack, particularly at the C-2 or C-5 positions, depending on the leaving group and reaction conditions .

  • Oxidation : The thiadiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Table 1: Thiadiazole Reaction Pathways

Reaction TypeConditionsExpected Product
Nucleophilic substitutionAlkyl halides, polar aprotic solventsAlkylated thiadiazole derivatives
OxidationH₂O₂, mCPBASulfoxide/sulfone intermediates

Benzodioxol Substituent Reactivity

The benzo[d] dioxol-5-yl group is generally stable under mild conditions but can participate in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the para position relative to the dioxolane oxygen .

  • Hydrolysis : Under strongly acidic or basic conditions, the dioxolane ring may open to form catechol derivatives .

Methylsulfonyl Group Reactivity

The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group. Its reactivity includes:

  • Elimination Reactions : Under basic conditions, the sulfonyl group may act as a leaving group, forming alkenes via β-elimination .

  • Nucleophilic Displacement : Rare but possible in the presence of strong nucleophiles (e.g., Grignard reagents) .

Carboxamide Hydrolysis

The piperidine-4-carboxamide group can undergo hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Yields a carboxylic acid and ammonium ion .

  • Basic Hydrolysis : Produces a carboxylate salt and amine .

Table 2: Hydrolysis Conditions and Products

ConditionReagentsProduct
Acidic (HCl/H₂O)Concentrated HCl, heatPiperidine-4-carboxylic acid + NH₄⁺
Alkaline (NaOH)Aqueous NaOH, heatPiperidine-4-carboxylate + CH₃SO₂NH₂

Potential Pharmacological Interactions

Based on analogs in the provided sources (e.g., PubChem CID 11562138 and EU pharmaceutical intermediates ):

  • Enzyme Inhibition : The methylsulfonyl-piperidine motif may interact with ATP-binding pockets in kinases.

  • Metabolic Pathways : Likely substrates for cytochrome P450 enzymes, leading to hydroxylation or demethylation .

Synthetic Modifications

Derivatization strategies could target:

  • Thioether Linkage : Oxidation to sulfone to enhance metabolic stability .

  • Carboxamide Group : Conversion to ester or nitrile for prodrug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Biological Activity Reference
Target Compound 1,3,4-Thiadiazole - Thioether-linked benzo[d][1,3]dioxol-5-ylaminoacetamide
- Methylsulfonyl piperidine carboxamide
Likely involves thioether formation and carboxamide coupling (e.g., HATU/DIPEA) Inferred: Kinase inhibition or CNS targets
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) 1,3,4-Thiadiazole - Piperidinyl thioether
- Benzamide
Coupling of amines with carboxyl intermediates Acetylcholinesterase inhibition
2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one (5a) Thiazolidinone - Benzo[d]thiazolylimino
- Isopropylpiperazinyl
Reflux with sodium acetate/acetic acid Antimicrobial or enzyme inhibition
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) 1,3,4-Thiadiazole - Sulfonamide
- Benzylidenamino
Sulfonation and condensation reactions Antibacterial/antifungal
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Thiazole - Benzo[d][1,3]dioxol
- Pyrrolidinyl benzoyl
Multi-step coupling (e.g., HATU, DIPEA, HPLC purification) Kinase inhibition (inferred)

Key Insights:

Core Structure Variations: The target compound’s 1,3,4-thiadiazole core differs from thiazole () or thiazolidinone () scaffolds, impacting electronic properties and metabolic stability. Thiadiazoles are more electron-deficient, favoring interactions with polar enzyme pockets . Benzo[d][1,3]dioxol in the target compound vs. benzothiazole () or benzamide (): The dioxolane ring enhances lipophilicity and may improve blood-brain barrier penetration compared to planar aromatic systems .

Substituent Effects :

  • Methylsulfonyl piperidine carboxamide in the target compound vs. piperazinyl () or pyrrolidinyl () groups: The methylsulfonyl group increases polarity and may enhance solubility or target binding via sulfone-oxygen interactions .
  • Thioether linkage in the target compound vs. sulfonamide (): Thioethers offer greater metabolic resistance compared to sulfonamides, which are prone to enzymatic cleavage .

Synthesis Strategies :

  • The target compound likely employs carboxamide coupling (e.g., HATU/DIPEA) similar to and , whereas analogs like 5a () use condensation under reflux .
  • Purification methods (e.g., HPLC in vs. recrystallization in ) reflect differences in compound polarity and scalability .

Biological Activity :

  • Acetylcholinesterase inhibition in analogs suggests the target compound’s thiadiazole-thioether scaffold may also target neurological enzymes .
  • Kinase inhibition is plausible for compounds with rigid aromatic cores and polar substituents (e.g., methylsulfonyl in the target) .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Compound 74
Molecular Weight ~550–600 g/mol ~400–450 g/mol ~550–600 g/mol
logP ~2.5–3.5 (moderate lipophilicity) ~3.0–4.0 ~2.0–3.0
Solubility Moderate (polar groups) Low (benzamide dominance) Moderate (carboxamide)
Hydrogen Bond Acceptors 8–10 6–8 8–10

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing this compound?

The synthesis involves a multi-step approach:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-amine derivatives with thiadiazole intermediates.
  • Step 2 : Introduction of the methylsulfonyl-piperidine carboxamide moiety via nucleophilic substitution or coupling reactions.
  • Critical Conditions : Solvents (e.g., dimethylformamide, dichloromethane), catalysts (e.g., triethylamine), and temperature control (40–80°C) are essential for yield optimization (≥65%) and purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate purity checks .

Q. How is this compound characterized structurally?

Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity (e.g., thiadiazole C-S bonds, piperidine ring conformation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the thiadiazole and piperidine moieties .

Q. What are the primary chemical properties influencing its reactivity?

Key properties:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in aqueous buffers, requiring formulation optimization for biological assays .
  • Stability : Susceptible to hydrolysis at the carboxamide bond under acidic/basic conditions; stability studies recommend storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assay conditions (pH, co-factors).
  • Solution-State Aggregation : Use dynamic light scattering (DLS) to detect aggregates that may cause false positives/negatives .
  • Metabolic Interference : Perform LC-MS metabolomics to identify off-target interactions with cytochrome P450 enzymes .

Q. What strategies optimize in vitro target engagement while minimizing cytotoxicity?

Methodological approaches:

  • Structure-Activity Relationship (SAR) : Systematically modify the thiadiazole’s sulfur linkage or benzo[d][1,3]dioxole substituents to enhance selectivity .
  • Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) identifies critical interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Cytotoxicity Screening : Parallel testing on primary cells (e.g., human hepatocytes) to differentiate target-specific effects from general toxicity .

Q. How can reaction yields be improved for scale-up synthesis?

Optimization strategies:

  • Solvent Screening : Compare DMF (high polarity, slower kinetics) vs. dichloromethane (low polarity, faster reactions) for intermediate steps .
  • Catalyst Selection : Transition from triethylamine to DMAP (4-dimethylaminopyridine) for enhanced acyl transfer efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps requiring high temperatures .

Data Analysis and Mechanistic Insights

Q. How do computational models predict this compound’s pharmacokinetics?

Tools and parameters:

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (~3.2), permeability (Caco-2 > 5 × 106^{-6} cm/s), and hepatic clearance .
  • Molecular Dynamics (MD) Simulations : Reveal stability of the methylsulfonyl-piperidine group in aqueous environments, correlating with in vivo half-life .

Q. What experimental designs validate its mechanism of action?

  • Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., kinases) followed by rescue experiments .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinity (KD_D) .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment .

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